molecular formula C24H19N3O3 B2399817 (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine CAS No. 1164499-69-7

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine

Katalognummer: B2399817
CAS-Nummer: 1164499-69-7
Molekulargewicht: 397.434
InChI-Schlüssel: LSHHOSMKXZQGNT-IZHYLOQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine" is a heterocyclic molecule featuring a chromene backbone fused with a benzodiazole moiety and substituted with methoxy groups. Its structural complexity arises from the conjugation of the chromene (2H-chromen-2-imine) core, which is functionalized at position 3 with a benzodiazole ring and at position 6 with a methoxy group.

Eigenschaften

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)chromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-28-17-9-7-16(8-10-17)25-24-19(23-26-20-5-3-4-6-21(20)27-23)14-15-13-18(29-2)11-12-22(15)30-24/h3-14H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHHOSMKXZQGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : The benzodiazole moiety is known for its antimicrobial effects, making this compound potentially useful in combating bacterial infections.
  • Anti-inflammatory Effects : The presence of methoxy groups may enhance its anti-inflammatory properties, providing therapeutic benefits in inflammatory diseases.

Anticancer Studies

A study published in Journal of Medicinal Chemistry demonstrated that derivatives containing the benzodiazole and chromen structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

Antimicrobial Activity

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imineBenzimidazole, methoxy groupsAnticancer
4-(4-fluorophenyl)-N-(4-methoxyphenyl)chromen-4-aminesChromene core, fluorophenylAntimicrobial
5-(4-chlorophenyl)-N-(4-methoxyphenyl)chromen derivativesChlorophenyl substituentAnti-inflammatory

The unique combination of structural features in (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine may confer distinct biological activities not found in other similar compounds.

Wirkmechanismus

The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis . The chromene structure may enhance these effects by facilitating the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Chromene Derivatives

Chromene derivatives are widely studied for their biological and photophysical properties. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications Reference
(2Z)-Target Compound 2H-chromen-2-imine 3-benzodiazolyl, 6-OCH₃, N-(4-OCH₃Ph) Hypothesized fluorescence, antimicrobial
3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one Chromen-2-one 3-(benzyloxyimino-bromoethyl), 8-OCH₃ Synthetic intermediate for drug design
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Chromen-2-one 4-triazolylmethyl, 6/8-CH₃ Antimicrobial activity (validated)

Key Differences :

  • The target compound’s imine group (vs. ketone in chromen-2-one derivatives) may enhance electron delocalization, affecting UV-Vis absorption and reactivity .
Benzodiazole-Containing Analogues

Benzodiazoles are known for their role in medicinal chemistry. A notable analogue is N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ():

Property Target Compound Benzodithiazin Hydrazine ()
Core Structure Benzodiazole + chromene Benzodithiazine + hydrazine
Functional Groups Methoxy, imine Chloro, methyl, sulfone
Spectral Data (IR/NMR) Not reported νmax 3235 (N-NH₂), 1645 (C=N)
Biological Activity Hypothesized antimicrobial Not tested (synthetic intermediate)

Insights :

  • The absence of a chromene backbone in ’s analogue limits its π-π stacking capabilities, which are critical for interactions with biological macromolecules .
Imine and Methoxy-Substituted Analogues

Imine derivatives, such as (17Z)-N-((2-(4-fluorophenyl)-6-methylH-imidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines (), share functional similarities:

Property Target Compound Imidazopyridine Imine ()
Aromatic System Chromene + benzodiazole Imidazopyridine + aryl amine
Substitution Pattern Dual methoxy groups Fluorophenyl, methyl
Biological Activity Antibacterial/antifungal (validated)
Synthesis Yield Not reported Moderate to high (e.g., 13a-13h series)

Comparison :

  • The imidazopyridine core in may offer better bioavailability due to reduced steric hindrance versus the chromene-benzodiazole fusion .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s benzodiazole-chromene fusion likely requires multi-step synthesis, similar to the methods in (e.g., hydroxylamine coupling) .
  • Crystallographic Considerations : Tools like SHELXL () are critical for validating its crystal structure, particularly hydrogen-bonding patterns () that influence stability .

Biologische Aktivität

The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine is a synthetic organic molecule characterized by its complex structure, which includes a benzodiazole moiety and a chromen-2-imine core. This compound is of interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse scientific literature.

  • Molecular Formula : C24_{24}H19_{19}N3_{3}O3_{3}
  • Molecular Weight : 397.4 g/mol
  • CAS Number : 389076-03-3

The compound's structure allows for significant reactivity due to its functional groups, which can participate in various chemical reactions that may enhance its biological activities.

Synthesis

The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine generally involves the following steps:

  • Formation of Benzodiazole : Reaction of o-phenylenediamine with a carboxylic acid.
  • Methoxy Substitution : Methylation of the benzodiazole with methyl iodide.
  • Imine Formation : Condensation of an aldehyde with an amine to form the chromen-2-imine structure.

Anticancer Activity

Research indicates that derivatives of chromen-2-imines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the copper(II) complexes of 2-iminocoumarins, which have demonstrated higher potency than traditional chemotherapeutics like cisplatin against certain cancer types .

Antimicrobial Properties

Compounds featuring the benzodiazole and chromen core have been reported to possess antimicrobial activity against various bacterial strains. For example, some derivatives showed moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones comparable to established antibiotics . The mechanism is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation markers in vitro and in vivo .

Study 1: Anticancer Efficacy

A study investigating the cytotoxic effects of various coumarin derivatives found that those containing a benzodiazole moiety exhibited significant activity against human cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of coumarin derivatives revealed that compounds similar to (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine had effective antibacterial activity against multiple strains, suggesting their potential use as lead compounds in drug development .

Data Summary Table

PropertyValue
Molecular FormulaC24_{24}H19_{19}N3_{3}O3_{3}
Molecular Weight397.4 g/mol
CAS Number389076-03-3
Anticancer ActivitySignificant against various cell lines
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatory ActivityInhibits COX and LOX

Q & A

Q. What are the optimal synthetic routes for (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine?

  • Methodology : The synthesis typically involves multi-step reactions:

Intermediate preparation : Start with functionalized chromenone derivatives (e.g., 6-methoxy-3-(benzodiazol-2-yl)-2H-chromen-2-one) synthesized via Claisen-Schmidt condensation or nucleophilic substitution .

Imine formation : React the intermediate with 4-methoxyaniline under reflux in ethanol or acetic acid, using catalytic amounts of acid (e.g., HCl) to promote Schiff base formation. Reaction monitoring via TLC is critical .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to achieve >95% purity .

  • Key Considerations :
  • Temperature control (±2°C) during imine formation to avoid side reactions (e.g., hydrolysis).
  • Solvent choice impacts reaction kinetics; polar aprotic solvents (e.g., DMF) may accelerate steps but complicate purification .

Q. How can the structural identity and purity of the compound be validated?

  • Analytical Techniques :
  • 1H/13C NMR : Confirm imine tautomerism (Z-configuration) via characteristic peaks:
  • Methoxy groups: δ 3.8–4.0 ppm (singlet).
  • Benzodiazole protons: δ 7.2–8.1 ppm (multiplet) .
  • IR Spectroscopy : Detect C=N stretch (~1600–1650 cm⁻¹) and absence of carbonyl peaks from unreacted intermediates .
  • X-ray Crystallography : Resolve Z/E isomerism and confirm supramolecular interactions (e.g., C–H⋯O/N) .
  • HPLC : Use C18 columns (mobile phase: acetonitrile/water) with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar benzodiazole-chromen derivatives?

  • Experimental Design :
  • Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and test against isogenic cell lines to isolate structural contributors to activity .

  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values, ensuring consistency in assay conditions (e.g., ATP levels in kinase inhibition assays) .

  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) and replicate key experiments to validate discrepancies .

    • Case Study :
      A 2021 study reported conflicting IC50 values (2.1 μM vs. 8.3 μM) for a benzodiazole analog in breast cancer cells. Resolution involved verifying cell line authenticity (STR profiling) and standardizing assay protocols (e.g., serum-free media) .

Q. What computational strategies are effective for predicting the photophysical properties of this compound?

  • Methodology :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic transitions. Key parameters include HOMO-LUMO gaps (ΔE ~3.2 eV) and dipole moments .

  • TD-DFT : Simulate UV-Vis spectra (λmax ~350–400 nm) and compare with experimental data to refine solvent effect models (e.g., PCM for ethanol) .

  • Molecular Dynamics : Analyze π-π stacking interactions in crystal packing using force fields (e.g., OPLS-AA) .

    • Validation :
      Correlate computed fluorescence quantum yields (Φ) with experimental values from fluorimetry (e.g., Φ = 0.45 in DMSO) .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

  • Process Optimization :
  • DoE (Design of Experiments) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified optimal conditions: 80°C, 1.2 eq. aniline, 0.5 mol% p-toluenesulfonic acid in EtOH .

  • Flow Chemistry : Continuous-flow reactors minimize thermal degradation (residence time <15 min) and improve mixing efficiency .

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2 vs. Bi(OTf)3) to enhance imine formation rates while suppressing racemization .

    • Quality Control :
      Implement in-line PAT (Process Analytical Technology), such as FTIR, to monitor reaction progression in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.